molecular formula C19H19ClN2O3 B2600524 methyl 1-((3-chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396625-05-0

methyl 1-((3-chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2600524
CAS RN: 1396625-05-0
M. Wt: 358.82
InChI Key: QMDOYLDJUVWLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-((3-chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

  • The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors leads to the synthesis of tetrahydroisoquinolines, highlighting a method for synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines. This approach facilitates the production of compounds like (+)-corlumine, showcasing the versatility of these synthetic strategies in creating complex alkaloids with potential biological activities (Huber & Seebach, 1987).

  • Evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists demonstrates the pharmaceutical potential of these compounds. The study suggests that introducing an N-methyl group enhances the potency of these molecules, indicating their relevance in designing selective dopamine D-1 antagonist drugs (Riggs et al., 1987).

  • A novel approach for preparing 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters has been described. This method is particularly suitable for synthesizing derivatives with various substituents, offering a new pathway for creating structurally diverse isoquinoline derivatives (Niemczak et al., 2015).

Biological and Chemical Properties

  • The synthesis and evaluation of antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazones reveal the antineoplastic potential of certain derivatives. This study demonstrates the ability of these compounds to exhibit significant activity against L1210 leukemia in mice, underscoring the therapeutic possibilities of isoquinoline derivatives in cancer treatment (Liu et al., 1995).

  • Investigations into the chemistry and spectroscopy of quinolinium-ethynyl-benzoate mesomeric betaines provide insights into the electronic structure and reactivity of these compounds. This research helps in understanding the fundamental properties of isoquinoline derivatives, which is crucial for their application in various scientific fields (Batsyts et al., 2018).

Advanced Synthetic Applications

  • The Heck reaction has been applied for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, illustrating an efficient method for constructing complex isoquinoline structures. This synthesis method highlights the adaptability of isoquinoline derivatives for chemical modifications, paving the way for their use in more sophisticated chemical syntheses (Ture et al., 2011).

properties

IUPAC Name

methyl 1-[(3-chloro-2-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12-15(20)8-5-9-16(12)21-18(23)17-14-7-4-3-6-13(14)10-11-22(17)19(24)25-2/h3-9,17H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDOYLDJUVWLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2C3=CC=CC=C3CCN2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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